An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties and Molecular Weight of 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties and molecular weight of 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document delves into the molecular structure, calculated and estimated physicochemical parameters, and predicted spectroscopic characteristics. Furthermore, it outlines detailed, field-proven experimental protocols for the empirical determination of these properties, ensuring scientific integrity and reproducibility. The guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.
Introduction
1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile is a complex piperidine derivative incorporating a pyrrolidine moiety, an acetyl group, and a nitrile function. The intricate arrangement of these functional groups imparts a unique set of physicochemical characteristics that are critical to its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) properties. An in-depth understanding of these properties is paramount for its rational development as a potential therapeutic agent or as a scaffold in medicinal chemistry. This guide synthesizes available data and provides expert insights into the determination and interpretation of its key physicochemical parameters.
Molecular Structure and Identification
A foundational understanding of a molecule's properties begins with its structure and unambiguous identification.
Chemical Structure
Caption: 2D Chemical Structure of the molecule.
Identifiers
| Identifier | Value | Source |
| IUPAC Name | 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile | [1][2] |
| CAS Number | 1017468-05-1 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₁₂H₁₉N₃O | [3][6] |
| Canonical SMILES | CC(=O)N1CCC(C#N)(N2CCCC2)CC1 | [6] |
| InChI Key | RBIZPBOZYSQJCF-UHFFFAOYSA-N | [6] |
Physicochemical Properties
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic profiles.
Molecular Weight
The molecular weight is a fundamental property calculated from the molecular formula.
| Parameter | Value | Source |
| Molecular Weight | 221.30 g/mol | [6] |
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent and water, indicating its lipophilicity.
| Parameter | Value | Method | Source |
| LogP | -1.22 | Calculated | [4] |
A negative LogP value suggests that 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile is predominantly hydrophilic. This is a critical parameter influencing membrane permeability and solubility.
Acidity/Basicity (pKa)
The pKa value indicates the strength of an acid or base. For this molecule, the basicity of the nitrogen atoms is of primary interest. While no experimental pKa value for the target molecule has been reported, we can estimate it based on structurally similar compounds. The piperidine and pyrrolidine nitrogens will be the basic centers. The acetyl group on the piperidine nitrogen will significantly decrease its basicity due to electron withdrawal. Therefore, the pyrrolidine nitrogen is expected to be the more basic center. The pKa of piperidine is approximately 11.12, while the pKa of N-methylpiperidine is around 10.4.[8] The presence of the electron-withdrawing cyano group on the adjacent carbon will likely reduce the basicity of the pyrrolidine nitrogen. The pKa values for various substituted piperidines generally fall in the range of 5.8 to 8.2, depending on the nature and position of the substituents.[9] Given these factors, an estimated pKa for the protonated pyrrolidine nitrogen would likely be in the range of 8.0 - 9.5.
| Parameter | Estimated Value | Rationale |
| pKa (most basic) | 8.0 - 9.5 | Based on pKa values of substituted piperidines and pyrrolidines, considering the electronic effects of substituents. |
Solubility
No specific experimental solubility data for 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile is publicly available. However, based on its calculated LogP of -1.22, the compound is expected to have good aqueous solubility. The presence of polar functional groups (amide, nitrile, and tertiary amines) will contribute to its solubility in polar solvents. A structurally related compound, piperidine-4-carbonitrile, is reported to be soluble in chloroform.[1]
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | Low calculated LogP and presence of multiple polar functional groups. |
| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |
| Chloroform, Dichloromethane | Likely Soluble | Based on the solubility of similar piperidine derivatives. |
| Hexane, Diethyl Ether | Likely Sparingly Soluble to Insoluble | Nonpolar solvents. |
Melting Point
While some suppliers list the compound as a solid, a specific melting point has not been reported in the available literature.[3] For a crystalline solid, a sharp melting point is an indicator of purity.
Experimental Protocols for Physicochemical Property Determination
To ensure the scientific rigor of any research involving 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile, empirical determination of its physicochemical properties is essential.
Melting Point Determination
A precise melting point is a crucial indicator of purity.
Caption: Workflow for Melting Point Determination.
Causality Behind Experimental Choices:
-
Thorough Drying: Residual solvent can act as an impurity, depressing and broadening the melting point range.
-
Fine Powder: Ensures uniform heat distribution throughout the sample.
-
Slow Heating Rate: Allows for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
Solubility Determination
A qualitative and quantitative assessment of solubility is fundamental.
Qualitative Solubility Testing:
-
Procedure: Add approximately 10 mg of the compound to 1 mL of the test solvent in a vial.
-
Agitation: Vortex the mixture vigorously for 1-2 minutes.
-
Observation: Visually inspect for the complete dissolution of the solid.
-
Classification: Classify as soluble, sparingly soluble, or insoluble.
Quantitative Solubility Measurement (Shake-Flask Method):
-
Equilibration: Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent.
-
Shaking: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
LogP Determination (Shake-Flask Method)
This classic method provides a direct measure of the partition coefficient.
Caption: Shake-Flask Method for LogP Determination.
Self-Validating System: The pre-saturation of the solvents is a critical step to ensure that the volume of each phase does not change during the partitioning process, which would lead to inaccurate concentration measurements.
Predicted Spectroscopic and Spectrometric Characteristics
While experimental spectra are not publicly available, the structural features of 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile allow for the prediction of its key spectroscopic signatures.
¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.
-
¹H NMR: The spectrum is expected to be complex due to the numerous aliphatic protons in the piperidine and pyrrolidine rings.
-
Acetyl Protons: A sharp singlet around 2.0-2.2 ppm.
-
Piperidine and Pyrrolidine Protons: A series of overlapping multiplets in the range of approximately 1.5-4.0 ppm. The protons on carbons adjacent to nitrogen atoms will be deshielded and appear at the lower field end of this range.
-
-
¹³C NMR:
-
Carbonyl Carbon (C=O): A signal in the range of 168-172 ppm.
-
Nitrile Carbon (C≡N): A characteristic signal around 118-125 ppm.
-
Quaternary Carbon (C4 of piperidine): A signal in the range of 55-65 ppm.
-
Aliphatic Carbons: Multiple signals in the range of 20-60 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
C≡N Stretch: A sharp, medium-to-strong absorption band around 2220-2260 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1630-1680 cm⁻¹.
-
C-N Stretch: Bands in the fingerprint region (1000-1350 cm⁻¹).
-
C-H Stretch (Aliphatic): Multiple bands in the region of 2850-3000 cm⁻¹.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
-
Molecular Ion: In electrospray ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected at m/z 222.16.
-
Fragmentation: Common fragmentation pathways for piperidine derivatives include α-cleavage adjacent to the nitrogen atoms and loss of small neutral molecules.[9] The acetyl group and the pyrrolidine ring are also likely to be involved in characteristic fragmentation patterns.
Conclusion
This technical guide has provided a detailed examination of the known and predicted physicochemical properties of 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile. By combining available data with estimations based on structurally related compounds and outlining robust experimental protocols, this document serves as a comprehensive resource for scientists and researchers. The accurate determination and understanding of the properties discussed herein are fundamental to advancing the study and potential applications of this molecule in the field of drug discovery and development.
References
-
Kuujia.com. Piperidine-4-carbonitrile Chemical and Physical Properties. [Link]
- Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
-
Ontosight AI. Piperidine N-acetyl-4-benzyl Chemical Compound. [Link]
-
Cheméo. Chemical Properties of Piperidine, 1-acetyl- (CAS 618-42-8). [Link]
-
Williams, R. pKa Data Compiled by R. Williams. [Link]
-
Cheméo. Chemical Properties of Piperidine-4-carbonitrile (CAS 4395-98-6). [Link]
-
Thieme Chemistry. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(06), 849-866. [Link]
-
ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. [Link]
-
ResearchGate. pKa values of common substituted piperazines. [Link]
-
Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]
-
LookChem. Cas 618-42-8,1-ACETYLPIPERIDINE. [Link]
-
The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. [Link]
-
INTROGEN. 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile. (CAS No: 1017468-05-1). [Link]
-
PubChem. 4-(1-Pyrrolidinyl)piperidine. [Link]
-
ResearchGate. EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
PhytoBank. 1H NMR Spectrum (PHY0098720). [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. [Link]
-
Stenutz. piperidine-4-carbonitrile. [Link]
-
ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. [Link]
-
PubMed. (2S,4S)-1-[2-(1,1-dimethyl-3-oxo-3-pyrrolidin-1-yl-propylamino)acetyl]-4-fluoro-pyrrolidine-2-carbonitrile: a potent, selective, and orally bioavailable dipeptide-derived inhibitor of dipeptidyl peptidase IV. [Link]
-
ResearchGate. LogP values of N‐benzoylated azeditine (4 b), pyrrolidine (5 b),... [Link]
-
MDPI. The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]
-
NIST WebBook. Pyrrolidine, 1-acetyl-. [Link]
-
International Union of Crystallography. rel-(1R,4R,9R)-1-Acetyl-9-(1-piperidinyl)-1,4-dihydro-1,4-ethanonaphthalene-9-carbonitrile. [Link]
-
ResearchGate. (PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]
-
NIST WebBook. Pyrrolidine. [Link]
Sources
- 1. 4395-98-6(Piperidine-4-carbonitrile) | Kuujia.com [kuujia.com]
- 2. 1-Acetyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile [synhet.com]
- 3. 1-acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile | 1017468-05-1 [sigmaaldrich.com]
- 4. You are being redirected... [hit2lead.com]
- 5. 1-Acetyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile. (CAS No: 1017468-05-1) - Abcr Kimyasalları [introgen.com.tr]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 1017468-05-1|1-Acetyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile|BLD Pharm [bldpharm.com]
- 8. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
- 9. applications.emro.who.int [applications.emro.who.int]
